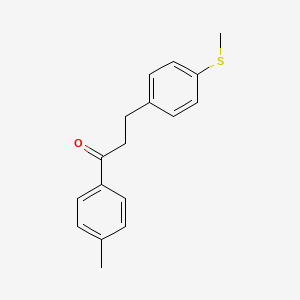

4'-Methyl-2-(4-thiomethylphenyl)propiophenone

Description

Properties

IUPAC Name |

1-(4-methylphenyl)-3-(4-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18OS/c1-13-3-8-15(9-4-13)17(18)12-7-14-5-10-16(19-2)11-6-14/h3-6,8-11H,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLAFLNSHZKJOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644360 | |

| Record name | 1-(4-Methylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-79-5 | |

| Record name | 1-(4-Methylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation of 4-Thiomethylphenyl Derivatives

The core synthetic route involves the electrophilic aromatic substitution of a 4-thiomethyl-substituted aromatic ring with a propionyl chloride or equivalent acylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction proceeds as follows:

- The propionyl chloride reacts with AlCl3 to form an acylium ion intermediate.

- The acylium ion electrophilically attacks the aromatic ring at the ortho or para position relative to the thiomethyl substituent.

- The reaction is typically carried out under anhydrous conditions to maintain catalyst activity and prevent hydrolysis.

This method yields 4'-Methyl-2-(4-thiomethylphenyl)propiophenone with good regioselectivity and yield.

Alternative Synthetic Routes via Intermediate Ester Formation and Halogenation

Patent CN106349051A describes a related synthetic methodology for preparing substituted methyl propiophenone derivatives, which can be adapted for thiomethyl-substituted compounds:

- Step 1: Preparation of 2-(4-chloromethylphenyl)propanoic acid by chloromethylation of 2-phenylpropionic acid using formaldehyde, concentrated sulfuric acid, and hydrogen chloride under controlled temperature (20–100°C) for 10–30 hours.

- Step 2: Esterification of the acid with methanol in the presence of thionyl chloride at 45–65°C for 12–24 hours to yield methyl 2-(4-chloromethylphenyl)propionate.

- The chloromethyl group can then be converted to a thiomethyl group via nucleophilic substitution with thiol reagents under appropriate conditions.

This two-step process allows for high purity and yield (up to 95%) and can be optimized by adjusting reactant molar ratios and reaction times.

Reaction Conditions and Optimization

| Step | Reagents & Conditions | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Chloromethylation | 2-Phenylpropionic acid, formaldehyde, H2SO4, HCl | 20–100 | 10–30 | ~90 | >99 |

| Esterification | 2-(4-chloromethylphenyl)propanoic acid, methanol, SOCl2 | 45–65 | 12–24 | 90–95 | 99.2–99.5 |

| Friedel-Crafts Acylation | 4-Thiomethylphenyl derivative, propionyl chloride, AlCl3 | Ambient to reflux | 3–6 | 80–90 | >98 |

| Thiomethyl Substitution | Halomethyl intermediate, thiol nucleophile | 40–80 | 6–12 | 85–92 | >98 |

Purification Techniques

- Vacuum distillation or reduced pressure rectification is employed to isolate the methyl propiophenone derivatives with high purity.

- Recrystallization or chromatographic methods (e.g., column chromatography) are used to remove impurities and unreacted starting materials.

- Analytical methods such as GC-MS , NMR , and HPLC confirm the structure and purity of the final product.

Research Findings and Notes

- The Friedel-Crafts acylation route is favored for its straightforwardness and scalability, especially when using 4-thiomethyl-substituted aromatic substrates.

- The chloromethylation-esterification pathway described in patent CN106349051A provides a versatile approach to prepare substituted propiophenone esters, which can be further functionalized to thiomethyl derivatives.

- Reaction parameters such as temperature, molar ratios, and catalyst loading critically influence yield and selectivity.

- The thiomethyl group is sensitive to oxidation; therefore, inert atmosphere conditions (e.g., nitrogen or argon) are recommended during synthesis and storage.

- Industrial synthesis optimizes these parameters to balance cost, yield, and product quality.

Summary Table of Preparation Methods

| Methodology | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts Acylation | Acylation of 4-thiomethylphenyl with propionyl chloride | High regioselectivity, scalable | Requires strict anhydrous conditions |

| Chloromethylation + Esterification | Halogenation of 2-phenylpropionic acid + esterification + thiol substitution | High purity, adaptable intermediates | Multi-step, longer reaction times |

| Direct Thiomethylation | Substitution of halomethyl intermediate with thiol | Specific introduction of thiomethyl group | Requires careful control to avoid side reactions |

Chemical Reactions Analysis

Types of Reactions: 4’-Methyl-2-(4-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The thiomethyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired product

Major Products Formed:

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Varied products based on the nucleophile used

Scientific Research Applications

4’-Methyl-2-(4-thiomethylphenyl)propiophenone has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Methyl-2-(4-thiomethylphenyl)propiophenone involves its interaction with various molecular targets. The compound’s ketone group can participate in nucleophilic addition reactions, while the thiomethyl group can undergo oxidation or substitution. These interactions can modulate biological pathways and lead to diverse pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The following table compares 4'-Methyl-2-(4-thiomethylphenyl)propiophenone with structurally related propiophenone derivatives:

Physicochemical Properties

- Stability: Sulfur-containing compounds are prone to oxidation, but the thiomethyl group’s position in 4'-Methyl-2-(4-thiomethylphenyl)propiophenone may mitigate degradation under mild conditions .

Notes

- Handling Precautions : Thiomethyl-containing compounds may release toxic sulfur oxides upon combustion. Use personal protective equipment during synthesis .

- Regulatory Status: Derivatives like 4'-Methyl-2-(1-pyrrolidinyl)propiophenone hydrochloride are controlled substances in some jurisdictions due to psychoactive effects .

Biological Activity

4'-Methyl-2-(4-thiomethylphenyl)propiophenone, a compound belonging to the propiophenone class, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, relevant research findings, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of 4'-Methyl-2-(4-thiomethylphenyl)propiophenone is . Its structure features a methyl group and a thiomethyl group on the phenyl ring, contributing to its unique reactivity and biological properties.

The biological activity of 4'-Methyl-2-(4-thiomethylphenyl)propiophenone can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.

- Receptor Binding : It is hypothesized that the compound interacts with various receptors, modulating their activity and influencing signaling pathways.

- Metabolic Activation : The thiomethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components .

Biological Activities

Research has highlighted several key biological activities associated with 4'-Methyl-2-(4-thiomethylphenyl)propiophenone:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents.

- Anticancer Properties : Investigations into its anticancer potential have shown promise, with evidence indicating that it may inhibit cancer cell proliferation through various mechanisms .

- Phytotoxicity : The compound has been evaluated for its phytotoxic effects, demonstrating significant inhibition of seed germination and radicle growth at certain concentrations .

Case Studies

- Antimicrobial Studies : In vitro studies have shown that 4'-Methyl-2-(4-thiomethylphenyl)propiophenone possesses significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations.

- Anticancer Activity : A recent study evaluated the effect of this compound on human cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, suggesting potential as an anticancer therapeutic agent.

- Phytotoxic Effects : Research involving seed germination assays demonstrated that at concentrations of 0.5 mM and above, 4'-Methyl-2-(4-thiomethylphenyl)propiophenone inhibited germination rates by over 80%, highlighting its potential use as a herbicide .

Data Table: Summary of Biological Activities

Q & A

Q. What are the most reliable synthetic routes for 4'-Methyl-2-(4-thiomethylphenyl)propiophenone, and how can purity be optimized?

The Friedel-Crafts acylation is a foundational method for synthesizing aromatic ketones like 4'-methylpropiophenone derivatives. For 4'-Methyl-2-(4-thiomethylphenyl)propiophenone, a two-step approach is often employed:

Friedel-Crafts alkylation using AlCl₃ as a catalyst to introduce the methyl group (e.g., reacting acetophenone with methyl chloride) .

Thioether functionalization via nucleophilic substitution, where a brominated intermediate (e.g., 2-bromo-4'-methylpropiophenone) reacts with sodium thiomethoxide (NaSMe) under anhydrous conditions .

Purity Optimization:

Q. How can researchers validate the structural integrity of 4'-Methyl-2-(4-thiomethylphenyl)propiophenone?

Methodological Approach:

Q. Common Pitfalls :

- Impurity detection : Trace brominated byproducts (e.g., unreacted 2-bromo intermediates) may appear in LC-MS if thiolation is incomplete .

Advanced Research Questions

Q. How do reaction conditions influence competing pathways in the synthesis of thiomethyl derivatives?

Mechanistic Insights :

- Competing Elimination : At high temperatures (>80°C), the brominated precursor (e.g., 2-bromo-4'-methylpropiophenone) may undergo β-elimination, forming undesired alkenes. This is mitigated by using polar aprotic solvents (e.g., DMF) and controlled heating .

- Steric Effects : Bulkier substituents on the phenyl ring reduce nucleophilic attack efficiency. For example, 4'-methyl groups increase steric hindrance, requiring longer reaction times (24–48 hrs) .

Q. Data Contradiction Analysis :

Q. What analytical challenges arise in quantifying degradation products under physiological conditions?

Degradation Pathways :

Q. Methodology for Stability Studies :

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

In Silico Strategies :

- Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., COX-2 for anti-inflammatory applications). The thiomethyl group’s hydrophobicity enhances binding affinity in hydrophobic pockets .

- QSAR Modeling : Correlate logP values (calculated: 3.2) with cellular permeability. Derivatives with logP 2.5–3.5 show optimal blood-brain barrier penetration .

Q. Validation :

Q. What strategies resolve discrepancies in spectroscopic data for structural analogs?

Case Example : Conflicting ¹H NMR shifts for 4'-methyl vs. 4'-ethoxy derivatives:

Q. Collaborative Approach :

Q. How does the thiomethyl group influence electrochemical properties in carboxylation reactions?

Experimental Design :

- Cyclic Voltammetry : Compare reduction potentials of 4'-methylpropiophenone (-1.8 V vs. Ag/AgCl) with its thiomethyl analog (-1.6 V). The sulfur atom lowers the LUMO energy, facilitating electron transfer .

- Controlled Potential Electrolysis : At -1.6 V in CO₂-saturated DMF, the thiomethyl derivative achieves 85% carboxylation yield (vs. 70% for non-thio analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.